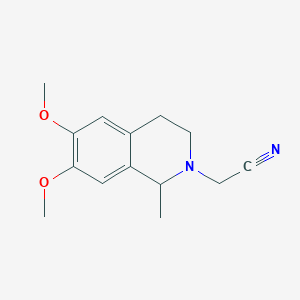
(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile
Übersicht
Beschreibung
(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile, also known as DIME, is a chemical compound that has been widely studied for its potential applications in scientific research. DIME belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. In
Wirkmechanismus
The mechanism of action of (6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile is not fully understood, but it is thought to involve the modulation of several signaling pathways. In neuroprotection, (6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. In cancer therapy, (6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile has been reported to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. In drug addiction, (6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile has been found to reduce the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
Biochemical and Physiological Effects
(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile has been shown to have several biochemical and physiological effects in various cell types and animal models. In neuronal cells, (6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile has been reported to increase the levels of antioxidant enzymes and reduce the production of reactive oxygen species. In cancer cells, (6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile has been found to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In animal models of drug addiction, (6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile has been shown to reduce the rewarding effects of cocaine and morphine, as well as inhibit drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile has several advantages for lab experiments, including its high yield and purity, well-established synthesis method, and diverse biological activities. However, there are also some limitations to using (6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile in lab experiments, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on (6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent and selective analogs. In neuroprotection, (6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile could be further studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer therapy, (6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile could be tested in vivo for its efficacy and safety in animal models of cancer. In drug addiction, (6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile could be explored as a potential treatment for cocaine and opioid addiction.
Conclusion
In conclusion, (6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile is a promising chemical compound that has been widely studied for its potential applications in scientific research. Its well-established synthesis method, diverse biological activities, and potential therapeutic applications make it an attractive target for further investigation. However, more research is needed to fully understand its mechanism of action, optimize its synthesis method, and develop more potent and selective analogs.
Wissenschaftliche Forschungsanwendungen
(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile has been studied for its potential applications in several areas of scientific research, including neuroprotection, cancer therapy, and drug addiction. In neuroprotection, (6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile has been shown to protect against oxidative stress and inflammation-induced damage in neuronal cells. In cancer therapy, (6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines. In drug addiction, (6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)acetonitrile has been found to reduce the rewarding effects of cocaine and morphine in animal models.
Eigenschaften
IUPAC Name |
2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-12-9-14(18-3)13(17-2)8-11(12)4-6-16(10)7-5-15/h8-10H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTMVYMTDJPKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1CC#N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-1-[3-(4-nitrophenoxy)benzoyl]piperidine](/img/structure/B4390481.png)
![{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4390493.png)
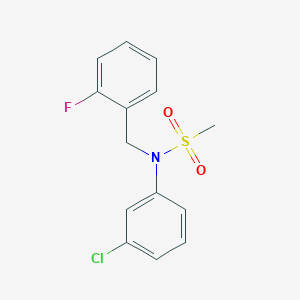
![N~1~-cyclopropyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4390508.png)
![2-methyl-4-[(2-methylphenyl)amino]-6-quinolinecarboxylic acid hydrochloride](/img/structure/B4390514.png)
![N-(tert-butyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B4390521.png)
![N-(2,5-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4390527.png)
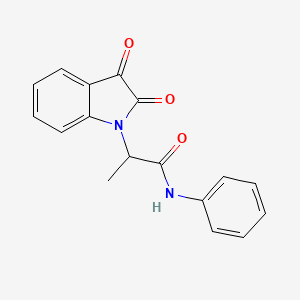
![2-{[3-ethoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4390535.png)
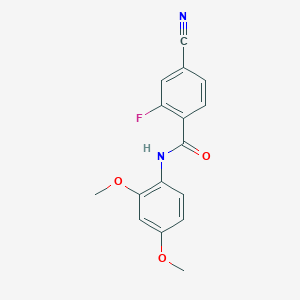
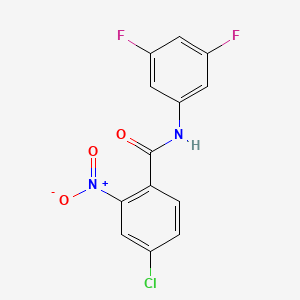
![ethyl 4-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4390557.png)
![methyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4390564.png)
![({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4390576.png)